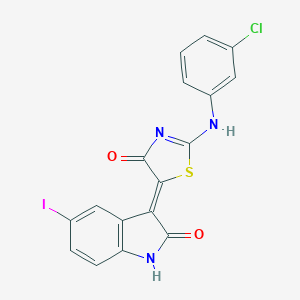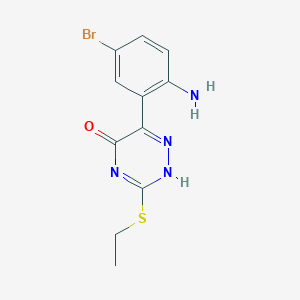![molecular formula C20H18N4O2S B308536 1-[6-(2-methylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone CAS No. 6376-33-6](/img/structure/B308536.png)
1-[6-(2-methylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(2-methylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the family of benzoxazepine derivatives, which have been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 1-[6-(2-methylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is dysregulated in many types of cancer. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been found to reduce oxidative stress and increase the levels of antioxidant enzymes, such as SOD and CAT. In addition, it has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[6-(2-methylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone in lab experiments include its potent anticancer activity, anti-inflammatory and antioxidant properties, and its ability to inhibit various signaling pathways that are involved in cancer cell proliferation and survival. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1-[6-(2-methylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone. One direction is to investigate the potential of this compound as a therapeutic agent for various types of cancer. Another direction is to explore the mechanism of action of this compound in more detail and identify its molecular targets. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in various scientific research applications.
Métodos De Síntesis
The synthesis of 1-[6-(2-methylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone involves the reaction of 2-methylphenyl isothiocyanate with 7-amino-4-methyl-3-nitrobenzo[b]oxazepine in the presence of triethylamine. The resulting intermediate is then reacted with ethyl chloroacetate to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
1-[6-(2-methylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone has been studied extensively in various scientific research applications. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties.
Propiedades
Número CAS |
6376-33-6 |
|---|---|
Fórmula molecular |
C20H18N4O2S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
1-[6-(2-methylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C20H18N4O2S/c1-12-8-4-5-9-14(12)19-24(13(2)25)16-11-7-6-10-15(16)17-18(26-19)21-20(27-3)23-22-17/h4-11,19H,1-3H3 |
Clave InChI |
FDRARPWVWWXZEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)C |
SMILES canónico |
CC1=CC=CC=C1C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,4-Dichlorophenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308455.png)
![4-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromophenyl acetate](/img/structure/B308457.png)
![{2-Ethoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B308458.png)
![10-Bromo-6-(4-methyl-3-cyclohexen-1-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308459.png)
![3-(Hexylthio)-6-(2-methoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308460.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308462.png)


![6-[2-(Benzyloxy)-5-chlorophenyl]-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308466.png)
![5-[4-(Benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308467.png)
![2-[10-Bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenylhexylether](/img/structure/B308469.png)

![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenyl acetate](/img/structure/B308473.png)
![6-(2-Ethoxynaphthalen-1-yl)-3-hexylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308476.png)